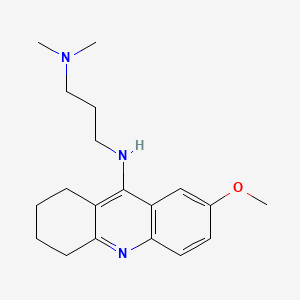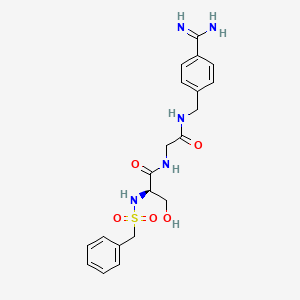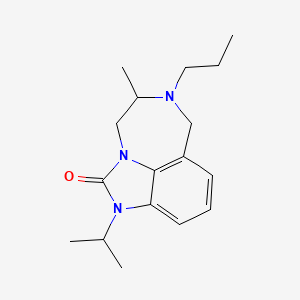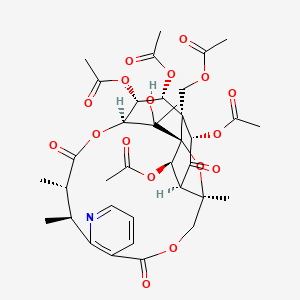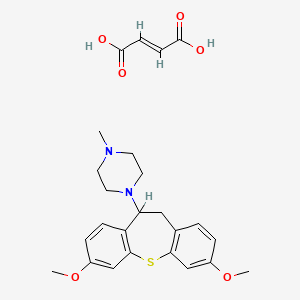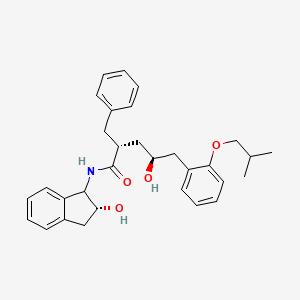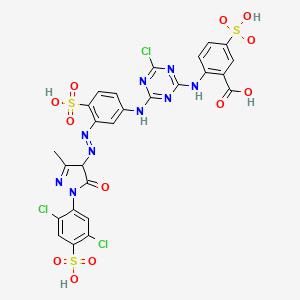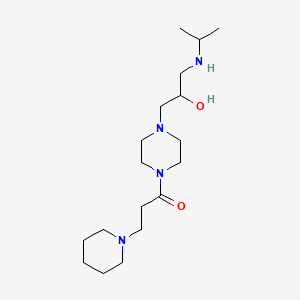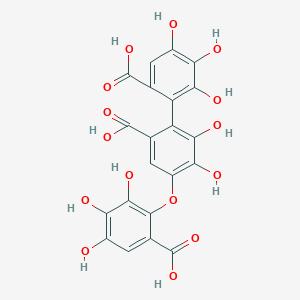
Uridine, 2',3'-dideoxy-3'-(5-methyl-1H-1,2,3-triazol-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine, 2’,3’-dideoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- is a synthetic nucleoside analog. This compound is structurally characterized by the presence of a 5-methyl-1H-1,2,3-triazole moiety attached to the 3’ position of the uridine molecule. It is part of a broader class of nucleoside analogs that have been extensively studied for their potential therapeutic applications, particularly in antiviral and anticancer treatments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of uridine, 2’,3’-dideoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- typically involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction. This reaction is catalyzed by copper(I) ions and involves the reaction of an azide with an alkyne to form the triazole ring . The general steps include:
Preparation of the azide: The azide precursor is synthesized from the corresponding halide.
Preparation of the alkyne: The alkyne precursor is synthesized from the corresponding alcohol.
Cycloaddition reaction: The azide and alkyne are reacted in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
Uridine, 2’,3’-dideoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized triazole derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives.
Aplicaciones Científicas De Investigación
Uridine, 2’,3’-dideoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of uridine, 2’,3’-dideoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerase and reverse transcriptase .
Comparación Con Compuestos Similares
Similar Compounds
2’,3’-Dideoxyuridine: Lacks the triazole ring but shares the dideoxy structure.
5-Methyluridine: Contains a methyl group at the 5-position but lacks the dideoxy structure.
3’-Azido-3’-deoxythymidine (AZT): Contains an azido group at the 3’ position and is used as an antiviral agent.
Uniqueness
Uridine, 2’,3’-dideoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. This structural feature enhances its stability and allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
131673-41-1 |
|---|---|
Fórmula molecular |
C12H15N5O4 |
Peso molecular |
293.28 g/mol |
Nombre IUPAC |
1-[(2R,4S,5S)-5-(hydroxymethyl)-4-(5-methyltriazol-1-yl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H15N5O4/c1-7-5-13-15-17(7)8-4-11(21-9(8)6-18)16-3-2-10(19)14-12(16)20/h2-3,5,8-9,11,18H,4,6H2,1H3,(H,14,19,20)/t8-,9+,11+/m0/s1 |
Clave InChI |
DAVNGMDIOYZXMZ-IQJOONFLSA-N |
SMILES isomérico |
CC1=CN=NN1[C@H]2C[C@@H](O[C@@H]2CO)N3C=CC(=O)NC3=O |
SMILES canónico |
CC1=CN=NN1C2CC(OC2CO)N3C=CC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl ((4-chloro-1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate](/img/structure/B12785580.png)

